2-Chloro-4-(piperidin-1-yl)benzaldehyde
Overview
Description
2-Chloro-4-(piperidin-1-yl)benzaldehyde, commonly known as CHPB, is a chemical compound featuring a substituted benzaldehyde and a piperidine ring1. It has a molecular formula of C12H14ClNO and a molecular weight of 223.7 g/mol1.
Synthesis Analysis
The synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde is not explicitly mentioned in the search results. However, a related compound, 4-Piperidin-1-yl-benzaldehyde, is synthesized through a reaction that involves cooling the reaction mixture to room temperature after completion, separating the catalyst using a magnet, taking up in Et2O (4 mL), and washing with brine (5 mL). The resulting solution is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel2.Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(piperidin-1-yl)benzaldehyde is not explicitly provided in the search results. However, it is known that it contains a substituted benzaldehyde and a piperidine ring1.Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-4-(piperidin-1-yl)benzaldehyde are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(piperidin-1-yl)benzaldehyde include a molecular formula of C12H14ClNO and a molecular weight of 223.7 g/mol1.Scientific Research Applications
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Proteomics Research
- Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions.
- Results or Outcomes : The specific results or outcomes from the use of this compound in proteomics research are not provided in the source .
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Synthesis of Benzohydrazide Derivatives
- Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” can be used to synthesize benzohydrazide derivatives . Benzohydrazides are important intermediates in organic synthesis and have been used in the preparation of a wide range of pharmaceuticals.
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes from the synthesis of benzohydrazide derivatives are not provided in the source .
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Synthesis of Various Compounds
- Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” is used as a reactant for the synthesis of various compounds . These include anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines, NR2B selective NMDA receptor antagonists, fulleropyrrolidines, and fluorophores for monitoring polymerization processes .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes from the synthesis of these compounds are not provided in the source .
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Synthesis of Anti-inflammatory Agents
- Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” is used as a reactant for the synthesis of anti-inflammatory agents .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes from the synthesis of anti-inflammatory agents are not provided in the source .
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Synthesis of Piperidine Incorporated α-Aminophosphonates
- Summary of Application : This compound is used for the synthesis of piperidine incorporated α-aminophosphonates, which are used as antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes from the synthesis of these antibacterial agents are not provided in the source .
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Synthesis of 5-Hydroxyaurone Derivatives
- Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” is used for the synthesis of 5-Hydroxyaurone derivatives, which are used as growth inhibitors against HUVEC and some cancer cell lines .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes from the synthesis of these growth inhibitors are not provided in the source .
Safety And Hazards
The safety and hazards of 2-Chloro-4-(piperidin-1-yl)benzaldehyde are not explicitly mentioned in the search results. However, a related compound, 2-chloro-4-(piperidin-1-yl)benzohydrazide, has hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P5014.
Future Directions
The future directions of 2-Chloro-4-(piperidin-1-yl)benzaldehyde are not explicitly mentioned in the search results.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-chloro-4-piperidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZLIHOKQNPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428095 | |
Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(piperidin-1-yl)benzaldehyde | |
CAS RN |
886501-12-8 | |
Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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